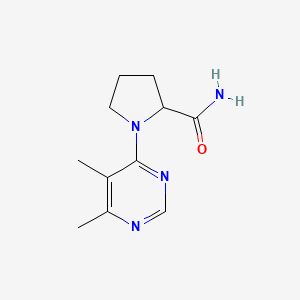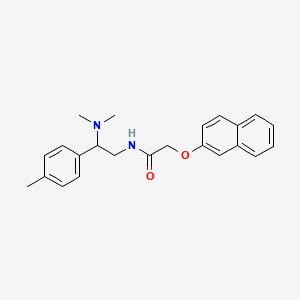
N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities. The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antifungal Activity
The compound’s structure suggests potential antifungal properties. Researchers have synthesized similar derivatives and evaluated their efficacy against various fungal strains. The MIC (minimum inhibitory concentration) values indicate that these compounds exhibit antifungal activity, making them promising candidates for drug development .
Tyrosine Kinase Inhibition
Given its structural features, this compound could serve as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling pathways and are implicated in diseases like leukemia. Investigating its inhibitory effects on specific kinases may lead to therapeutic applications .
Anti-Angiogenic Properties
Angiogenesis—the formation of new blood vessels—is essential for tumor growth. Compounds with anti-angiogenic properties can potentially inhibit tumor vascularization. Research into whether this compound affects angiogenesis could provide insights for cancer therapy .
DNA Cleavage Studies
Certain compounds exhibit DNA cleavage activity, which can be useful in cancer treatment or gene therapy. Investigating whether this compound induces DNA strand breaks could reveal its potential in this area .
Starting Material for Synthesis
The reported compound serves as a valuable starting material for synthesizing other compounds. For instance, it can be used in the preparation of azo dyes and dithiocarbamates. Researchers often rely on such intermediates to create diverse chemical entities .
Pharmaceutical Applications
Secondary amines, like the title compound, are essential building blocks for pharmaceuticals. They form the basis of antidepressants, analgesics, and other drugs. Exploring its pharmacological properties and potential applications is crucial .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of thiazole derivatives .
Future Directions
Thiazole derivatives, including “N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new thiazole derivatives with improved efficacy and safety profiles .
properties
IUPAC Name |
N-[4-[3-[4-(dimethylamino)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-26(2)18-10-7-16(8-11-18)23-19(27)12-9-17-13-29-21(24-17)25-20(28)14-3-5-15(22)6-4-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJOCQAVGRCCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

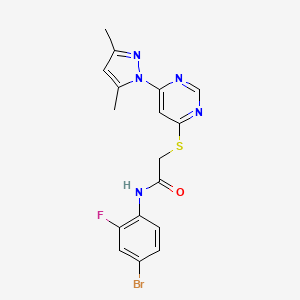
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2446721.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2446723.png)

![5-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-isobutyl-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2446726.png)

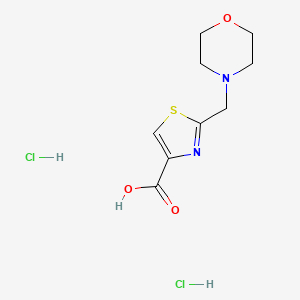
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2446732.png)
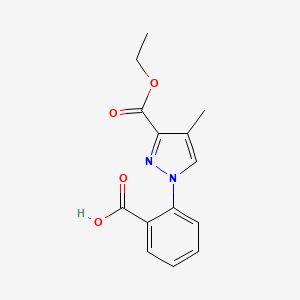
![2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2446736.png)
![4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446737.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446739.png)
